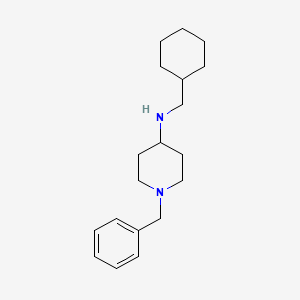

![molecular formula C16H21N3O3S2 B4624162 2-[(4-丁基苯基)磺酰基]-N-(2-呋喃甲基)肼基碳硫酰胺](/img/structure/B4624162.png)

2-[(4-丁基苯基)磺酰基]-N-(2-呋喃甲基)肼基碳硫酰胺

描述

Hydrazinecarbothioamide derivatives, including 2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide, have attracted significant interest in scientific research due to their diverse chemical and physical properties, which make them valuable in various fields of chemistry and pharmacology. These compounds are known for their versatile reactivity and ability to participate in a wide range of chemical transformations.

Synthesis Analysis

The synthesis of hydrazinecarbothioamide derivatives generally involves the reaction of hydrazine with thiocarboxylic acids or their derivatives. For example, new hydrazinecarbothioamides were synthesized by reacting 4-(4-X-phenylsulfonyl)benzoic acids hydrazides with 2,4-difluorophenyl isothiocyanate, leading to compounds with significant antioxidant activity (Barbuceanu et al., 2014).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamide derivatives is characterized by the presence of a hydrazine group attached to a thiocarbonyl moiety. This structural feature is crucial for their chemical reactivity and biological activity. The structures of these compounds have been established using various spectroscopic methods, including NMR, IR, and mass spectrometry, providing detailed insights into their chemical nature (Aly et al., 2021).

Chemical Reactions and Properties

Hydrazinecarbothioamides participate in various chemical reactions, such as cyclization, sulfonation, and reactions with halogenated compounds, to afford a wide array of products with potential biological and pharmacological activities. These reactions are often facilitated by the unique reactivity of the hydrazine and thioamide functional groups present in these compounds (Tarai & Baruah, 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. For instance, the crystal structure and physical properties of specific derivatives have been characterized, highlighting the importance of intermolecular interactions and molecular packing in determining their solid-state properties (Sivajeyanthi et al., 2017).

Chemical Properties Analysis

The chemical properties of hydrazinecarbothioamides, including reactivity, stability, and potential for forming complexes with metals, are key to their application in chemical synthesis and material science. These compounds have been used to synthesize metal complexes, which exhibit interesting chemical and biological properties, further expanding their utility in various scientific domains (Orysyk et al., 2014).

科学研究应用

抗癌和抗氧化作用

与2-[(4-丁基苯基)磺酰基]-N-(2-呋喃甲基)肼基碳硫酰胺密切相关的苯磺酰胺衍生物的研究表明其具有潜在的抗癌特性。具体而言,涉及通过与醛硫代半卡巴腙衍生物反应合成新型磺酰胺药物的研究已经显示出对MCF-7乳腺癌细胞系的有效抗癌作用。这些化合物使用光谱技术(如傅里叶变换红外分析 (FT-IR)、质子核磁共振 (1HNMR) 和质谱)进行表征。在这些衍生物中,有两个显示出显着的抗癌活性,尽管它们表现出较低的抗氧化活性。分子对接研究进一步支持了它们的抗乳腺癌活性,揭示了配体与针对人乳腺癌细胞的受体之间的非键相互作用的强结合能。通过药理学研究证实了这些化合物的生物利用度,突出了它们作为癌症治疗中治疗剂的潜力(H. Mohamed 等,2022)。

抗菌和抗氧化剂

另一项研究重点关注新型硫代半卡巴腙作为潜在抗菌剂和抗氧化剂的合成和表征。研究了一系列硫代半卡巴腙,其中特定的衍生物在低浓度下对革兰氏阳性病原体表现出优异的抑制效力。这些化合物还对2,2-二苯基-1-苦基肼 (DPPH) 和2,2’-叠氮基双(3-乙基苯并噻唑啉-6-磺酸) (ABTS) 自由基表现出抗氧化活性。这项研究有助于开发具有抗菌和抗氧化能力的化合物,强调了磺酰胺衍生物在治疗应用中的多功能性(A. Karaküçük-İyidoğan 等,2014)。

抗糖尿病特性

合成具有苯磺酰基的肼基碳硫酰胺揭示了潜在的抗高血糖特性。这些化合物通过各种光谱方法合成和结构鉴定。在链脲佐菌素诱导的糖尿病小鼠中评估了它们的抗糖尿病活性,显示出血糖水平和氧化应激标志物的显着降低。这项研究为抗糖尿病药物的开发开辟了新途径,突出了磺酰胺衍生物在糖尿病管理中的治疗潜力(A. Aly 等,2021)。

属性

IUPAC Name |

1-[(4-butylphenyl)sulfonylamino]-3-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S2/c1-2-3-5-13-7-9-15(10-8-13)24(20,21)19-18-16(23)17-12-14-6-4-11-22-14/h4,6-11,19H,2-3,5,12H2,1H3,(H2,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUBSHMEFOUBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NNC(=S)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-butylphenyl)sulfonyl]-N-(2-furylmethyl)hydrazinecarbothioamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-{[2-(2-furyl)-1-pyrrolidinyl]sulfonyl}phenyl)acetamide](/img/structure/B4624079.png)

![methyl 4-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B4624080.png)

![3-{5-[3-(4-nitrophenyl)-2-propen-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4624086.png)

![6-(5-chloro-2-thienyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624098.png)

![6-(3,4-dichlorophenyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4624105.png)

![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B4624107.png)

![5-methyl-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4624115.png)

![N-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4624120.png)

![ethyl 2-({2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acryloyl}amino)-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4624129.png)

![methyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4624152.png)

![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)

![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)